molecular formula C18H21BrN2O3 B11146122 methyl {1-[(5-bromo-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate

methyl {1-[(5-bromo-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate

Cat. No.: B11146122
M. Wt: 393.3 g/mol
InChI Key: OCFGZXPRMVDQOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl {1-[(5-bromo-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate is a complex organic compound that features an indole moiety, a piperidine ring, and an ester functional group. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {1-[(5-bromo-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position .

The next step involves the acylation of the brominated indole with an appropriate acyl chloride to form the indole-acetyl intermediate. This intermediate is then reacted with piperidine under basic conditions to form the piperidinyl-acetyl derivative. Finally, the esterification of this derivative with methanol in the presence of an acid catalyst yields the target compound, this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl {1-[(5-bromo-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of methyl {1-[(5-bromo-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The bromine atom and the piperidine ring may enhance the compound’s binding affinity and selectivity for certain targets . The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Biological Activity

Methyl {1-[(5-bromo-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its structure, mechanism of action, and various biological activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Indole Moiety : The presence of a 5-bromo substituent enhances its biological activity.
  • Piperidine Ring : This structural element is known for various pharmacological properties.
  • Acetate and Acetyl Functional Groups : These contribute to the compound's reactivity and potential interactions with biological targets.

Molecular Formula : C18H21BrN2O3
Molecular Weight : 393.3 g/mol

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Anticancer Activity

Indole derivatives are often associated with anticancer properties. Studies have shown that similar compounds can inhibit specific enzymes related to cancer progression. For instance, compounds with indole structures have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth.

2. Antimicrobial Activity

The compound's structure suggests potential antimicrobial effects. Indole derivatives have been reported to possess activity against various bacteria and fungi. A study on related compounds indicated that they could effectively inhibit the growth of Staphylococcus aureus and Escherichia coli.

Compound Target Organism MIC (µg/mL)
This compoundS. aureus75
This compoundE. coli150

3. Anti-inflammatory Effects

The piperidine ring is known for its analgesic and anti-inflammatory properties. Compounds similar to this compound have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The indole moiety may interact with various receptors or enzymes involved in signaling pathways related to inflammation and cell proliferation.
  • The bromo substituent could enhance the compound's ability to penetrate cellular membranes, increasing its efficacy against target cells.

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Anticancer Evaluation : In vitro studies demonstrated that indole derivatives could inhibit cancer cell lines, with IC50 values ranging from 10 to 50 µM depending on the specific derivative tested.
  • Antimicrobial Testing : A comparative study showed that related indole compounds exhibited MIC values significantly lower than standard antibiotics against both Gram-positive and Gram-negative bacteria.

Properties

Molecular Formula

C18H21BrN2O3

Molecular Weight

393.3 g/mol

IUPAC Name

methyl 2-[1-[2-(5-bromoindol-1-yl)acetyl]piperidin-4-yl]acetate

InChI

InChI=1S/C18H21BrN2O3/c1-24-18(23)10-13-4-7-20(8-5-13)17(22)12-21-9-6-14-11-15(19)2-3-16(14)21/h2-3,6,9,11,13H,4-5,7-8,10,12H2,1H3

InChI Key

OCFGZXPRMVDQOV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCN(CC1)C(=O)CN2C=CC3=C2C=CC(=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.